molecular formula C8F7N B6360119 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile, 97% CAS No. 128507-23-3

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile, 97%

Cat. No. B6360119
CAS RN: 128507-23-3
M. Wt: 243.08 g/mol
InChI Key: NRAGYCWLQMGHRF-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile, 97% (2,3,4,6-TFMBN) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -55°C and a boiling point of 97°C. 2,3,4,6-TFMBN has been used as a solvent, reactant, and reagent in various organic synthesis reactions and has been extensively studied in recent years due to its unique properties.

Mechanism of Action

2,3,4,6-TFMBN is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -55°C and a boiling point of 97°C. Its unique properties are due to its highly fluorinated structure, which results in a low dipole moment and a high boiling point. This allows it to act as a solvent or reactant in various organic synthesis reactions.
Biochemical and Physiological Effects
2,3,4,6-TFMBN has been studied for its potential biochemical and physiological effects. Studies have found that it has low toxicity in mammals, although it can be irritating to the skin and eyes. It has also been found to have low mutagenic and teratogenic effects. Furthermore, it has been found to have low acute and chronic toxicity in mammals.

Advantages and Limitations for Lab Experiments

2,3,4,6-TFMBN has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is its low toxicity and low mutagenic and teratogenic effects, making it a safe option for laboratory experiments. Additionally, it has a low dipole moment and a high boiling point, making it a suitable solvent for a variety of reactions. However, it is important to note that 2,3,4,6-TFMBN is a highly fluorinated compound and therefore can be difficult to handle and dispose of safely.

Future Directions

There are a number of potential future directions for research involving 2,3,4,6-TFMBN. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers and polymeric materials. Additionally, further studies into its environmental impact and its potential uses in green chemistry could be explored. Finally, further studies into its potential applications in the synthesis of pharmaceuticals and dyes could also be explored.

Synthesis Methods

2,3,4,6-TFMBN can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution, the reaction of trifluoromethylbenzene and hydrofluoric acid, and the reaction of trifluoromethylbenzene and tetrafluoroboric acid. The most common method of synthesis is the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution. This method involves the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution at a temperature of 80°C for a period of 2 to 4 hours.

Scientific Research Applications

2,3,4,6-TFMBN has been widely used as a solvent, reactant, and reagent in various organic synthesis reactions due to its unique properties. It has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Furthermore, 2,3,4,6-TFMBN has been used in the synthesis of organometallic compounds, such as organocopper and organoiron complexes. Additionally, it has been used in the synthesis of polymers and polymeric materials.

properties

IUPAC Name

2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F7N/c9-4-2(1-16)5(10)7(12)6(11)3(4)8(13,14)15
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAGYCWLQMGHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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